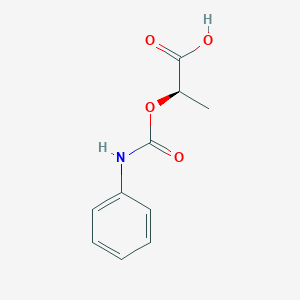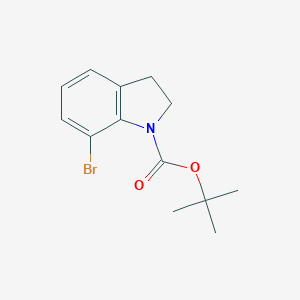
Tert-butyl 7-bromoindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-bromoindoline-1-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and features a tert-butyl ester group at the carboxylate position and a bromine atom at the 7-position of the indoline ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
Tert-butyl 7-bromoindoline-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indoline and indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
The synthesis of tert-butyl 7-bromoindoline-1-carboxylate typically involves the bromination of indoline derivatives followed by esterification. One common method includes the bromination of indoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The resulting 7-bromoindoline is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 7-bromoindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding indoline derivatives.
Oxidation Reactions: Oxidation can occur at the indoline ring, leading to the formation of indole derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of tert-butyl 7-bromoindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and tert-butyl ester group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, leading to its observed effects in various biological systems .
Comparaison Avec Des Composés Similaires
Tert-butyl 7-bromoindoline-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-bromoindoline-1-carboxylate: Similar structure but with the bromine atom at the 6-position.
N-Boc-5-bromoindole: Features a tert-butyl carbamate group instead of a carboxylate group.
Tert-butyl 5-bromoindoline-1-carboxylate: Bromine atom at the 5-position.
These compounds share structural similarities but differ in the position of the bromine atom and the nature of the substituent groups, which can influence their reactivity and applications .
Propriétés
IUPAC Name |
tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLSVTIQYUAATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566395 |
Source


|
| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-17-3 |
Source


|
| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


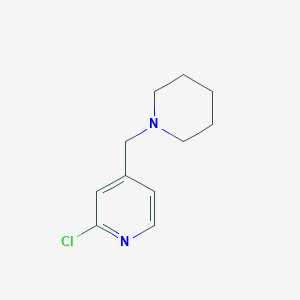
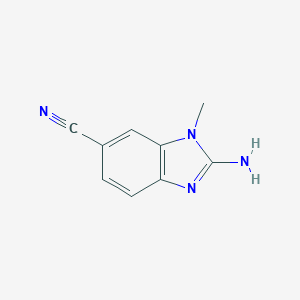
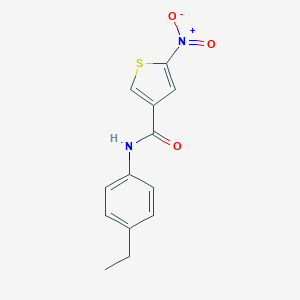
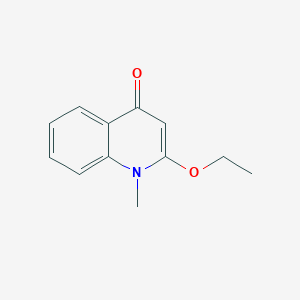
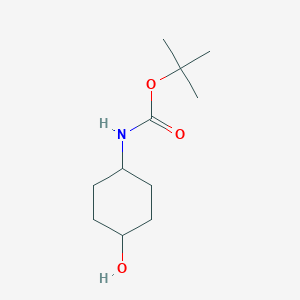
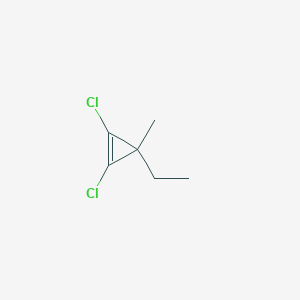
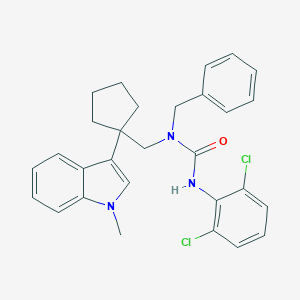
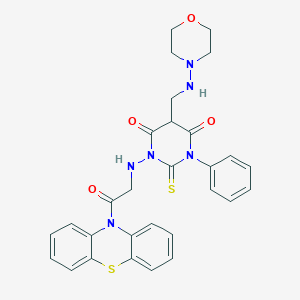
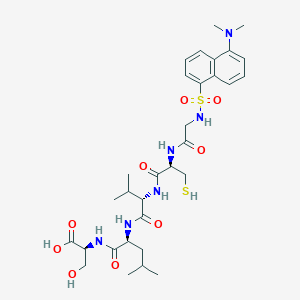
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)

